(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone
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Overview
Description
The compound contains several functional groups including a difluorobenzo[d]thiazol-2-yl group, a piperazin-1-yl group, and a 1,3-dimethyl-1H-pyrazol-5-yl group. These groups are common in many biologically active compounds .
Molecular Structure Analysis
The compound likely has a complex structure due to the presence of multiple heterocyclic rings. The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Physical and Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. Thiazole compounds are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .Scientific Research Applications
Synthesis and Structural Characterization
- Synthesis and Structural Insights : A study by Lv, Ding, and Zhao (2013) detailed the synthesis and X-ray structure characterization of novel pyrazole carboxamide derivatives containing a piperazine moiety. This research is significant for understanding the structural properties of compounds similar to (4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone (Lv, Ding, & Zhao, 2013).
Biological Activities
- Antimicrobial Activity : Mhaske et al. (2014) synthesized a series of derivatives similar to the queried compound, revealing moderate to good antimicrobial activity in in vitro studies (Mhaske, Shelke, Raundal, & Jadhav, 2014).
- Anti-Mycobacterial Properties : Pancholia et al. (2016) identified benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new anti-mycobacterial chemotypes. Their research found that certain derivatives exhibit significant potential against Mycobacterium tuberculosis (Pancholia, Dhameliya, Shah, Jadhavar, Sridevi, Yogeshwari, Sriram, & Chakraborti, 2016).
Anticancer Evaluation
- Potential Anticancer Applications : Turov (2020) studied polyfunctional substituted 1,3-thiazoles, demonstrating significant anticancer activity. Compounds with piperazine substituents showed notable efficacy against various cancer cell lines (Turov, 2020).
Central Nervous System Applications
- CNS Depressant and Anticonvulsant Properties : Butler, Wise, and Dewald (1984) synthesized novel arylmethanones demonstrating CNS depressant activity, potential anticonvulsant properties, and low acute toxicity. Selected compounds also showed potential antipsychotic effects (Butler, Wise, & Dewald, 1984).
Insecticidal Activity
- Insecticidal Applications : Ding et al. (2019) synthesized new piperidine thiazole compounds, showing significant insecticidal activities against armyworm at certain concentrations (Ding, Pan, Yin, Tan, & Zhang, 2019).
Mechanism of Action
Target of Action
It has been suggested that similar compounds may have potential inhibitory activity againstc-Met kinase , a protein that plays a crucial role in cellular growth, survival, and migration.
Mode of Action
Based on its structural similarity to other thiazole derivatives, it may interact with its targets throughelectrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, includingantioxidant , analgesic , anti-inflammatory , antimicrobial , antifungal , antiviral , diuretic , anticonvulsant , neuroprotective , and antitumor or cytotoxic activities . These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
It is known that the physicochemical properties of a compound, such as size, charge, and lipophilicity, can significantly influence its pharmacokinetic profile . Therefore, the compound’s unique molecular structure and properties may impact its bioavailability.
Result of Action
Similar compounds have shown significantanalgesic and anti-inflammatory activities , suggesting that this compound may have similar effects.
Future Directions
Properties
IUPAC Name |
[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,5-dimethylpyrazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N5OS/c1-10-7-13(22(2)21-10)16(25)23-3-5-24(6-4-23)17-20-15-12(19)8-11(18)9-14(15)26-17/h7-9H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUNHSNEUPPSKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CCN(CC2)C3=NC4=C(C=C(C=C4S3)F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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